1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine
Description
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F9N/c11-8(12,13)5-1-4(7(20)10(17,18)19)2-6(3-5)9(14,15)16/h1-3,7H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURRKOBWILKVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Grignard Reagent Intermediate
One well-documented approach starts from 1-bromo-3,5-bis(trifluoromethyl)benzene, which is converted into the corresponding Grignard reagent, followed by reaction with electrophilic trifluoroacetaldehyde or related derivatives to install the trifluoroethylamine moiety.
Step A: Formation of Grignard Reagent
- 1-bromo-3,5-bis(trifluoromethyl)benzene is reacted with magnesium metal in tetrahydrofuran (THF) solvent.
- The reaction temperature is controlled between 0°C and 35°C to manage the exothermic nature.
- Reaction times range from 2 to 5 hours to ensure complete formation of the arylmagnesium bromide.
Step B: Coupling with Electrophile
- The Grignard reagent is added to an excess of acetic anhydride or trifluoroacetyl derivatives at low temperatures (0–10°C) to form the corresponding ketone intermediate.
- This ketone can be further converted to the amine via reductive amination or amide formation followed by reduction.
This method is advantageous due to relatively high yields, scalability, and control over reaction exothermicity, making it suitable for industrial synthesis of fluorinated intermediates.
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| Grignard formation | 1-bromo-3,5-bis(trifluoromethyl)benzene + Mg in THF | 0 to 35 | 2 to 5 | Controlled addition rate, exothermic |
| Coupling reaction | Grignard reagent + acetic anhydride (excess) | 0 to 10 | 1 to 2 | Excess acetic anhydride critical for yield |
Reductive Amination Route
After obtaining the trifluoroacetyl intermediate, reductive amination is employed to convert the ketone group into the corresponding amine:
- The ketone is reacted with ammonia or an amine source in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
- Reaction conditions typically involve mild temperatures (room temperature to 50°C) and solvents like ethanol or methanol.
- This step yields 1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine with high selectivity.
This approach is widely used due to its operational simplicity and good stereochemical control when chiral amines are targeted.
Alternative Synthetic Routes
Other methods reported in literature and patents include:
- Nucleophilic aromatic substitution on activated aromatic rings bearing leaving groups, followed by trifluoroethylamine introduction.
- Amide formation followed by reduction , where 3,5-bis(trifluoromethyl)phenylacetic acid derivatives are converted to amides and then reduced to amines.
- Use of transition metal-catalyzed coupling reactions for introducing amine groups on fluorinated aromatic systems.
However, these methods tend to be more complex or less efficient compared to the Grignard and reductive amination route.
Research Findings and Optimization
- The presence of excess acetic anhydride during the Grignard coupling step significantly improves yields by preventing side reactions and bis-adduct formation.
- Temperature control during Grignard formation and coupling is critical to avoid decomposition or side products.
- Reaction times can be optimized between 2 to 5 hours for Grignard formation without compromising yield.
- Purification typically involves aqueous workup and recrystallization or chromatography to achieve high purity.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Grignard formation + coupling | Formation of arylmagnesium bromide, reaction with acetic anhydride | High yield, scalable, cost-effective | Exothermic reaction, requires temperature control |
| Reductive amination | Ketone intermediate + ammonia/reducing agent | Simple, selective amine formation | Requires careful choice of reducing agent |
| Nucleophilic aromatic substitution | Substitution on activated ring, amine introduction | Alternative route for specific derivatives | Often lower yields, more steps |
| Amide formation + reduction | Acid derivative to amide, then reduction | Useful for complex derivatives | Multi-step, longer synthesis time |
Chemical Reactions Analysis
Types of Reactions
1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethanamine backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
Pharmaceutical Development
The unique electronic properties and stability of 1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine make it a candidate for drug development. Research indicates that compounds with similar structures exhibit significant activity against specific enzymes and biological targets. For instance:
- Anticancer Studies : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell growth effectively. For example, related compounds have shown percent growth inhibitions against various cancer cell lines, indicating potential therapeutic applications in oncology .
Materials Science
In materials science, fluorinated compounds are often used to enhance the properties of polymers and coatings. The lipophilic nature of this compound allows it to modify surface properties effectively:
- Coatings : Its incorporation into coatings can improve water repellency and chemical resistance.
- Organic Electronics : The compound's electronic properties may be exploited in the development of organic semiconductors and photovoltaic devices.
Case Studies
Mechanism of Action
The mechanism by which 1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways . The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine with analogous compounds, focusing on structural features, synthesis, and applications:
Structural and Electronic Differences
- Trifluoroethylamine vs.
- Thiourea vs. Amine : Thiourea derivatives (e.g., compound from ) exhibit distinct hydrogen-bonding capabilities, influencing antimicrobial activity .
- Aromatic Ring Variations : Thiophene-based analogs () offer π-conjugation advantages, whereas methoxy-substituted compounds () prioritize electron-donating effects.
Biological Activity
1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine (commonly referred to as the compound ) is a fluorinated organic compound characterized by its unique trifluoromethyl groups. These groups significantly enhance the biological activity and pharmacological properties of compounds in medicinal chemistry. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H8F9N
- Molecular Weight : 329.16 g/mol
- Appearance : Typically a clear to light yellow liquid.
- Stability : Exhibits stability under various conditions due to the presence of fluorine atoms which contribute to its resistance against metabolic degradation.
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Enzymatic Activity : The trifluoromethyl groups can enhance binding affinity to various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapies where enzyme inhibition can prevent tumor growth.
- Antimicrobial Properties : Similar compounds with trifluoromethyl substitutions have shown potent antimicrobial activity against drug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogens .
- Interaction with Receptors : The compound may act as a ligand for specific receptors involved in neurotransmission or hormonal regulation, impacting physiological responses.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. In one study involving pyrazole derivatives containing the trifluoromethyl group:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 1 µg/mL against S. aureus biofilms .
Case Studies
| Study | Compound | Activity | MIC (µg/mL) |
|---|---|---|---|
| Pyrazole Derivatives | Antimicrobial against S. aureus | 1 | |
| Fluorinated Compounds | Enzyme inhibition in cancer cells | Variable |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 3,5-bis(trifluoromethyl)aniline. The general synthetic pathway includes:
- Formation of an Amine : Reaction of 3,5-bis(trifluoromethyl)nitrobenzene with reducing agents.
- Trifluoroethylation : Introduction of the trifluoroethyl group through nucleophilic substitution or other methods.
Toxicological Considerations
While fluorinated compounds are often associated with beneficial properties in drug design, they may also pose potential toxicity risks. Studies have indicated that prolonged exposure to certain fluorinated compounds can lead to adverse health outcomes including endocrine disruption and carcinogenic effects . Thus, thorough toxicological assessments are essential for evaluating safety profiles.
Q & A
Q. What are the standard synthetic routes for preparing 1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine, and how are intermediates characterized?
The compound is typically synthesized via reductive amination or nucleophilic substitution using precursors like 3,5-bis(trifluoromethyl)benzaldehyde. Key intermediates, such as azides or imines, are characterized using nuclear magnetic resonance (NMR; ¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For example, azide intermediates (e.g., general procedure in ) are reduced catalytically (e.g., Pd/C) to yield the amine product, with purity assessed via HPLC .
Q. What physicochemical properties are critical for experimental design involving this compound?
Key properties include:
- Molecular weight : ~275 g/mol (based on analogs like C8H5F6N with MW 229.12 g/mol ).
- Boiling point : Estimated >358 K under reduced pressure (analogous to 3,5-bis(trifluoromethyl)aniline derivatives ).
- Solubility : High lipophilicity due to trifluoromethyl groups, requiring polar aprotic solvents (e.g., DCM, THF) for reactions .
Q. How should researchers handle stability and safety concerns during storage?
The compound is hygroscopic and light-sensitive. Store under inert gas (N₂/Ar) at 0–6°C in amber glass vials. Use PPE (gloves, goggles) to avoid inhalation/contact, as trifluoromethylated amines may release HF upon decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., reaction enthalpies) for trifluoromethylated amines?
Discrepancies arise from variations in experimental conditions (e.g., solvent, pressure). Cross-validate using:
Q. What computational strategies optimize reaction pathways for synthesizing derivatives of this compound?
Q. How can researchers design experiments to analyze byproducts in fluorinated amine synthesis?
Q. What methodologies improve yield in multi-step syntheses involving this amine?
Q. How can thermodynamic stability under varying pH/temperature be systematically evaluated?
Q. What advanced isotopic labeling techniques track reaction mechanisms in trifluoromethylated systems?
Q. How do structural modifications (e.g., substituent position) impact biological activity?
- SAR studies : Synthesize analogs (e.g., meta vs. para substituents) and assay against target enzymes (e.g., dihydroorotate dehydrogenase ).
- Molecular docking : Predict binding affinities using crystal structures of target proteins .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
